4-Methoxy-1,2-benzisoxazol-3-amine

Descripción general

Descripción

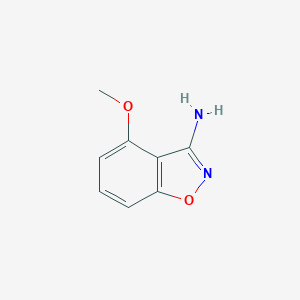

4-Methoxy-1,2-benzoxazol-3-amine is an organic compound with the molecular formula C8H8N2O2. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2-benzoxazol-3-amine typically involves the reaction of 2-aminophenol with methoxy-substituted benzaldehydes under specific conditions. One common method includes the use of a catalyst such as a nanocatalyst or metal catalyst to facilitate the reaction . The reaction is usually carried out in a solvent like ethanol or water under reflux conditions.

Industrial Production Methods: Industrial production of 4-Methoxy-1,2-benzoxazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methoxy-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce various substituted benzoxazole derivatives .

Aplicaciones Científicas De Investigación

Chemical Applications

4-Methoxy-1,2-benzisoxazol-3-amine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex organic molecules and heterocycles, which are essential in developing new materials and pharmaceuticals.

Key Synthetic Pathways:

- The synthesis often involves the reaction of 2-aminophenol with methoxy-substituted benzaldehydes under catalytic conditions. Catalysts such as metal nanoparticles or nanocatalysts can enhance reaction efficiency and yield.

Table 1: Common Synthetic Routes for this compound

| Method | Catalyst | Yield | Comments |

|---|---|---|---|

| Reaction with benzaldehydes | Metal nanoparticles | High | Efficient under mild conditions |

| Condensation with amines | Nanocatalysts | Moderate | Requires optimization of reaction time |

Biological Applications

The compound exhibits promising bioactive properties, particularly in antimicrobial and antifungal domains. Research indicates its potential efficacy against various pathogens, making it a candidate for further pharmaceutical development.

Mechanism of Action:

this compound may exert its biological effects by inhibiting specific enzymes or disrupting cellular processes in target organisms. This interaction could lead to its application in treating infections and possibly cancer.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the amine group enhanced antimicrobial potency.

Medical Applications

The compound's potential in medicinal chemistry is notable, particularly in developing new pharmaceuticals aimed at treating infectious diseases and cancer.

Pharmaceutical Development:

Research suggests that this compound can serve as a lead compound for synthesizing novel drugs with enhanced efficacy and reduced side effects. Its structural characteristics allow for modifications that can improve pharmacokinetic profiles .

Table 2: Potential Medical Applications

| Application Area | Potential Use | Current Research Status |

|---|---|---|

| Antimicrobial agents | Treatment for bacterial infections | Preclinical studies ongoing |

| Antifungal agents | Treatment for fungal infections | Preliminary results promising |

| Cancer therapeutics | Development of anticancer drugs | Early-stage research |

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial settings for the synthesis of specialized materials such as polymers and dyes.

Material Science:

The compound's unique properties make it suitable for creating materials with specific characteristics tailored to various industrial needs. For instance, it can be incorporated into polymer matrices to enhance mechanical strength or thermal stability.

Mecanismo De Acción

The mechanism of action of 4-Methoxy-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparación Con Compuestos Similares

Benzoxazole: The parent compound, which lacks the methoxy and amine groups.

2-Aminobenzoxazole: Similar structure but without the methoxy group.

4-Methoxybenzoxazole: Lacks the amine group at the 3-position.

Uniqueness: 4-Methoxy-1,2-benzoxazol-3-amine is unique due to the presence of both methoxy and amine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Actividad Biológica

4-Methoxy-1,2-benzisoxazol-3-amine (4-MOBA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological interactions, and potential applications in pharmacology and biotechnology.

Chemical Structure and Properties

4-MOBA is characterized by its unique structure featuring a benzisoxazole core with a methoxy group and an amino group. Its molecular formula is C₈H₈N₂O₂, with a molecular weight of approximately 164.16 g/mol. The presence of these functional groups significantly influences its chemical behavior and biological activity.

Biological Activity Overview

Research indicates that 4-MOBA exhibits significant biological activity, particularly as a ligand for various receptors. Its structural similarity to other bioactive compounds suggests potential applications in pharmacology, especially in developing drugs targeting the central nervous system (CNS) and other biological pathways.

Key Biological Activities

- Antimicrobial Properties :

- Neurological Effects :

-

Fluorescent Probes :

- 4-MOBA serves as a versatile building block for synthesizing fluorescent probes used in bioanalytical applications. These probes facilitate the visualization of biomolecules like proteins and nucleic acids, enhancing our understanding of various biological processes.

The mechanism of action of 4-MOBA involves its interaction with specific biological targets:

- Receptor Binding : The compound may act as a ligand for glycine receptors and other neurotransmitter systems, influencing synaptic plasticity and neurotransmission dynamics .

- Antibacterial Mechanism : In the case of its antibacterial properties, studies suggest that 4-MOBA may disrupt bacterial metabolic processes, potentially targeting enzymes involved in synthesizing critical metabolites like 4-hydroxybenzoate .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 4-MOBA stands out among related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-4-methoxybenzisoxazole | Similar core structure with an amino group | Enhanced solubility due to amino functionality |

| Benzisoxazole | Parent compound without substituents | Lacks the methoxy and amino groups |

| 5-Methylbenzisoxazole | Methyl substitution on the benzene ring | Variation in biological activity due to methyl group |

The combination of methoxy and amino groups in 4-MOBA enhances its potential for receptor interactions compared to simpler derivatives.

Case Studies

Several studies have explored the biological activity of 4-MOBA:

- Fluorescent Probes Development : Research has demonstrated the effectiveness of 4-MOBA-based probes in labeling biomolecules for imaging applications, showcasing their utility in various biochemical assays.

- Antibacterial Activity : A study investigating the antibacterial effects of benzisoxazole derivatives revealed that modifications to the core structure could optimize activity against resistant bacterial strains, suggesting pathways for developing new antibiotics .

- Neuropharmacological Studies : Investigations into glycine receptor modulators have shown that compounds similar to 4-MOBA can influence synaptic responses and may lead to novel treatments for cognitive disorders .

Propiedades

IUPAC Name |

4-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-3-2-4-6-7(5)8(9)10-12-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNIGSJHKGKXEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381537 | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177995-40-3 | |

| Record name | 4-Methoxy-1,2-benzisoxazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177995-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.